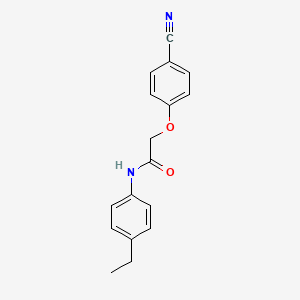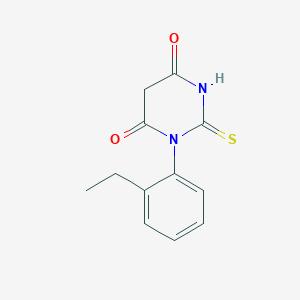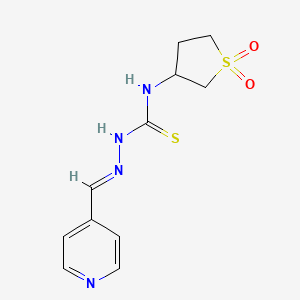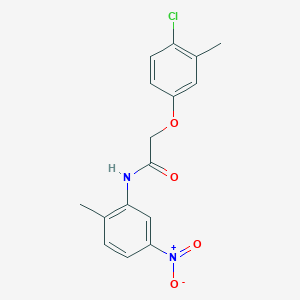![molecular formula C14H16ClNO B5883871 2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B5883871.png)
2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(5-chloro-2-methylphenyl)amino]methylene}cyclohexanone, commonly known as CAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CAC is a ketone that belongs to the cyclohexanone family and is commonly used as a reagent in organic synthesis. The compound's unique molecular structure has made it an attractive target for researchers interested in its biological and pharmacological properties.
作用机制
The mechanism of action of CAC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. CAC has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, CAC may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
CAC has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, CAC has been shown to have anti-inflammatory and analgesic properties. CAC has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which could have implications for drug interactions and toxicity.
实验室实验的优点和局限性
One advantage of using CAC in lab experiments is its unique molecular structure, which makes it an attractive target for researchers interested in its biological and pharmacological properties. CAC is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of using CAC in lab experiments is its potential toxicity. CAC has been shown to have cytotoxic effects on certain cell types, which could limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on CAC. One area of interest is the development of new cancer treatments based on the compound's antitumor activity. Researchers may also be interested in exploring the compound's anti-inflammatory and analgesic properties for the development of new pain medications. In addition, further research is needed to fully understand the mechanism of action of CAC and its potential interactions with other drugs.
合成方法
CAC can be synthesized through a multistep process that involves the reaction of cyclohexanone with various reagents. One common method involves the reaction of cyclohexanone with 5-chloro-2-methylaniline, followed by the addition of formaldehyde and sodium hydroxide. The resulting product is then treated with acetic acid to yield CAC. Other methods involve the use of different starting materials and reagents, but the general approach involves the condensation of a ketone with an amine.
科学研究应用
CAC has been extensively studied for its potential applications in scientific research. The compound's unique structure has made it an attractive target for researchers interested in its biological and pharmacological properties. CAC has been shown to exhibit antitumor activity, making it a potential candidate for the development of new cancer treatments. In addition, CAC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
属性
IUPAC Name |
(2E)-2-[(5-chloro-2-methylanilino)methylidene]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-6-7-12(15)8-13(10)16-9-11-4-2-3-5-14(11)17/h6-9,16H,2-5H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFWEEKEYNFIQV-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/2\CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)


![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)



